Carboxy Gliclazide-d4
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Overview
Description
Carboxy Gliclazide-d4 is a deuterium-labeled version of Carboxy Gliclazide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes. This compound is utilized in scientific research to study the pharmacokinetics and metabolic profiles of Carboxy Gliclazide.
Mechanism of Action
Target of Action
Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . The primary target of this compound, like its parent compound Gliclazide, is the β cell sulfonylurea receptor (SUR1) . This receptor plays a crucial role in the regulation of insulin secretion from pancreatic β cells .
Mode of Action
This compound, similar to Gliclazide, binds to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The blocking of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it stimulates insulin secretion through the β cell sulfonylurea receptor . It specifically improves the abnormal first-phase insulin release in type 2 diabetes, and also has an effect on the second phase . This pattern of insulin release is thought to explain the lower incidence of hypoglycemic episodes and weight gain compared with some other sulfonylureas . There is also a reduction in hepatic glucose production and improvement in glucose clearance, without changes in insulin receptors .
Pharmacokinetics
This compound, like Gliclazide, is extensively metabolized . It undergoes three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation . The renal clearance of unchanged total gliclazide is low, making it possible to use the drug in renal failure without any adjustment .
Result of Action
The primary result of this compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin, it helps to decrease fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . This is reflective of the last 8-10 weeks of glucose control .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Cellular Effects
It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, exhibits pleiotropic action outside pancreatic β cells, such as anti-inflammatory and cellular protective effects .
Molecular Mechanism
It is known that stable heavy isotopes like this compound can affect the pharmacokinetic and metabolic profiles of drugs .
Temporal Effects in Laboratory Settings
It is known that Gliclazide, the parent compound of this compound, has been used in various studies to understand the pathophysiology of diabetes .
Dosage Effects in Animal Models
It is known that Gliclazide, the parent compound of this compound, has been used in various studies to understand the pathophysiology of diabetes .
Metabolic Pathways
It is known that Gliclazide, the parent compound of this compound, is extensively metabolized to at least 8 identified metabolites by three major metabolic routes .
Transport and Distribution
It is known that Gliclazide, the parent compound of this compound, interacts with probiotics and bile acids, affecting its transport into bacterial cells .
Subcellular Localization
It is known that Gliclazide, the parent compound of this compound, is distributed between the plasma membrane and the interior of human muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxy Gliclazide-d4 involves the incorporation of deuterium into the Carboxy Gliclazide molecule. This process typically includes the use of deuterated reagents and solvents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications.
Chemical Reactions Analysis
Types of Reactions
Carboxy Gliclazide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Carboxy Gliclazide-d4 is widely used in scientific research for various applications, including:
Chemistry: It is used as a tracer in studies involving the synthesis and degradation of Carboxy Gliclazide.
Biology: It is used to study the metabolic pathways and pharmacokinetics of Carboxy Gliclazide in biological systems.
Medicine: It is used in drug development to understand the pharmacokinetic and metabolic profiles of Carboxy Gliclazide, which can help in optimizing its therapeutic efficacy.
Industry: It is used in the development of analytical methods for the quantitation of Carboxy Gliclazide in various matrices.
Comparison with Similar Compounds
Carboxy Gliclazide-d4 is unique due to the incorporation of deuterium, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Gliclazide: The non-deuterated version of this compound, used as an oral hypoglycemic agent.
Glipizide: Another sulfonylurea compound used to treat type 2 diabetes mellitus.
Glibenclamide: A sulfonylurea with a longer duration of action compared to Gliclazide.
Glimepiride: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
This compound stands out due to its deuterium labeling, which enhances its utility in scientific research by providing more accurate and detailed information on the pharmacokinetics and metabolism of Carboxy Gliclazide.
Properties
IUPAC Name |
4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-LZMSFWOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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